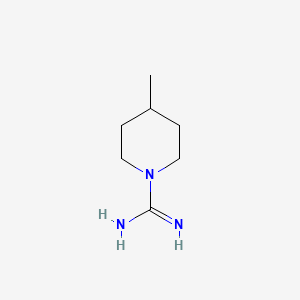

4-Methylpiperidine-1-carboximidamide

CAS No.: 73771-19-4

Cat. No.: VC2504087

Molecular Formula: C7H15N3

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73771-19-4 |

|---|---|

| Molecular Formula | C7H15N3 |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 4-methylpiperidine-1-carboximidamide |

| Standard InChI | InChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) |

| Standard InChI Key | NIWNTTFADJMCIT-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C(=N)N |

| Canonical SMILES | CC1CCN(CC1)C(=N)N |

Introduction

Chemical Structure and Properties

Molecular Structure

4-Methylpiperidine-1-carboximidamide features a saturated heterocyclic piperidine ring with a nitrogen atom at position 1. The methyl group is attached to the carbon at position 4, and the carboximidamide group (–C(=NH)NH2) is bonded to the ring nitrogen. This structural arrangement creates a molecule with specific spatial and electronic properties that influence its chemical behavior and biological activity .

The carboximidamide functional group contains an imine (C=N) bond and an amine (NH2) group, which provides multiple sites for hydrogen bonding interactions. These features are crucial for its biological activities and chemical reactivity. The three-dimensional conformation of the molecule is influenced by the chair-like structure of the piperidine ring, with the methyl group typically adopting an equatorial position to minimize steric interactions.

Physical and Chemical Properties

The physical and chemical properties of 4-Methylpiperidine-1-carboximidamide are summarized in the following table:

4-Methylpiperidine-1-carboximidamide exhibits chemical properties characteristic of both amines and amidines. It is a basic compound due to the nitrogen atoms in its structure, particularly the nitrogen atoms in the carboximidamide group. This basicity allows it to form salts with acids, such as the hydrochloride salt (4-Methyl-piperidine-1-carboxamidine hydrochloride), which has improved water solubility compared to the free base.

Chemical Reactivity

The reactivity of 4-Methylpiperidine-1-carboximidamide is primarily determined by its functional groups. The carboximidamide moiety, with its electrophilic carbon and nucleophilic nitrogen atoms, enables the compound to participate in various chemical reactions:

-

It acts as a powerful electrophilic agent, readily reacting with nitrogen nucleophiles such as amines and hydrazines to form substituted guanidines and aminoguanidines.

-

The compound can undergo condensation reactions through its amine group.

-

It can form hydrogen bonds through both donor and acceptor sites, contributing to its interaction with biological targets.

-

The piperidine ring provides a scaffold for further functionalization, allowing for the synthesis of more complex derivatives.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-Methylpiperidine-1-carboximidamide typically begins with 4-methylpiperidine as the starting material. Common synthetic pathways include:

-

Direct reaction of 4-methylpiperidine with reagents like cyanamide under specific conditions to form the carboximidamide functional group.

-

Conversion of 4-methylpiperidine to an intermediate such as a carbamate or carboxamide, followed by transformation to the carboximidamide.

-

Use of guanylating agents to introduce the carboximidamide group to the piperidine nitrogen.

A simplified synthetic route can be outlined as follows:

Step 1: 4-Methylpiperidine is treated with an appropriate guanylating agent (such as pyrazole-1-carboxamidine) in the presence of a base (e.g., triethylamine) in a suitable solvent.

Step 2: The reaction mixture is heated to a specific temperature (typically 50-80°C) for several hours to ensure complete conversion.

Step 3: The product is isolated through extraction, followed by purification using techniques such as recrystallization or chromatography.

Preparation of Derivatives

Various derivatives of 4-Methylpiperidine-1-carboximidamide have been synthesized for specific applications. Notable examples include:

-

The hydrochloride salt (4-Methyl-piperidine-1-carboxamidine hydrochloride), which offers improved water solubility and stability.

-

N-hydroxy derivatives such as N-Hydroxy-4-methylpiperidine-1-carboximidamide, which exhibit modified reactivity and biological properties.

-

N-substituted derivatives, which can be prepared by selective functionalization of the primary amine group in the carboximidamide moiety.

Biological Activity and Mechanisms

Targets and Mechanisms of Action

4-Methylpiperidine-1-carboximidamide exhibits biological activity through various mechanisms, primarily related to its interaction with specific proteins and enzymes. Research indicates that it may act as an inhibitor or modulator of various biological pathways, particularly in neurological and metabolic processes.

Key mechanisms include:

-

Enzyme inhibition: The compound has been investigated for its ability to inhibit specific enzymes, potentially including kinases or phosphatases.

-

Receptor modulation: It may interact with various receptors, modulating their activity and affecting downstream signaling pathways.

-

Protein-protein interaction disruption: The compound's structural features allow it to potentially interfere with specific protein-protein interactions.

The carboximidamide group plays a critical role in these interactions, as it can form multiple hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity.

Structure-Activity Relationships

Studies on related compounds provide insights into the structure-activity relationships of 4-Methylpiperidine-1-carboximidamide. For instance, derivatives of similar compounds have shown:

-

The position of the methyl group on the piperidine ring can significantly affect biological activity. The 4-methyl position in 4-Methylpiperidine-1-carboximidamide provides a specific spatial arrangement that may be optimal for certain target interactions .

-

Modification of the carboximidamide group, such as through N-hydroxylation (as in N-Hydroxy-4-methylpiperidine-1-carboximidamide), can alter the compound's reactivity and biological properties.

-

The introduction of additional functional groups can enhance selectivity for specific biological targets.

Research Applications

Medicinal Chemistry Applications

4-Methylpiperidine-1-carboximidamide and its derivatives have shown potential in various medicinal chemistry applications:

-

As building blocks for the synthesis of more complex bioactive molecules, particularly those targeting neurological and metabolic disorders.

-

In the development of enzyme inhibitors, where the carboximidamide group serves as a key pharmacophore.

-

As potential therapeutic agents, particularly for conditions where modulation of specific enzyme activities or receptor functions is beneficial.

Related carboximidamide compounds have been investigated for their potential anticancer activities. For example, some piperine-carboximidamide hybrids have shown promising antiproliferative effects against various cancer cell lines by targeting enzymes such as EGFR, BRAF, and CDK2 .

Chemical Applications

Beyond biological applications, 4-Methylpiperidine-1-carboximidamide has utility in various chemical processes:

-

As a reagent in organic synthesis, particularly for the introduction of guanidine-like functionalities.

-

In the synthesis of heterocyclic compounds with potential applications in materials science.

-

As a catalyst or ligand in certain chemical transformations.

The compound's ability to function as both a nucleophile and an electrophile, depending on the reaction conditions, makes it a versatile tool in chemical synthesis.

Comparative Analysis

Comparison with Related Compounds

4-Methylpiperidine-1-carboximidamide belongs to a family of structurally related compounds that share certain features but differ in specific aspects of their structure and properties. The table below compares 4-Methylpiperidine-1-carboximidamide with several related compounds:

These structural differences significantly impact the compounds' chemical reactivity, biological activity, and potential applications. For instance:

-

The addition of a hydroxyl group (as in N'-Hydroxy-4-methylpiperidine-4-carboximidamide) enhances hydrogen bonding capabilities and may alter interactions with biological targets.

-

The position of the methyl group (as in 3-Methylpiperidine-1-carboximidamide versus 4-Methylpiperidine-1-carboximidamide) affects the three-dimensional structure and conformational properties of the molecule, potentially influencing its binding to target proteins .

Current Research and Future Directions

Recent Research Findings

Recent research on 4-Methylpiperidine-1-carboximidamide and structurally related compounds has focused on several areas:

-

Investigation of their potential as enzyme inhibitors, particularly for kinases involved in cancer pathways. Related carboximidamide derivatives have shown promise as inhibitors of enzymes such as EGFR, BRAF, and CDK2 .

-

Exploration of their use as building blocks for the synthesis of more complex bioactive molecules, leveraging their specific structural features and reactivity patterns.

-

Studies on their pharmacokinetic properties and optimization of these properties through structural modifications, such as salt formation.

A significant finding comes from research on related compounds, where derivatives with carboximidamide functionalities have demonstrated antiproliferative activity against various cancer cell lines. For example, one derivative showed an IC50 value of 0.33 µM against BRAF V600E, indicating potent activity against this oncogenic mutation .

Future Research Directions

Several promising directions for future research on 4-Methylpiperidine-1-carboximidamide include:

-

Further investigation of its potential as a scaffold for the development of targeted enzyme inhibitors, particularly for kinases involved in cancer and neurological disorders.

-

Exploration of structure-activity relationships through the synthesis and evaluation of novel derivatives with modified substituents on both the piperidine ring and the carboximidamide group.

-

Development of improved synthetic routes for more efficient and environmentally friendly production of the compound and its derivatives.

-

Investigation of its potential applications in combination with other bioactive molecules for synergistic effects in therapeutic settings.

-

Detailed studies on its pharmacokinetic properties and optimization of drug delivery systems for potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume